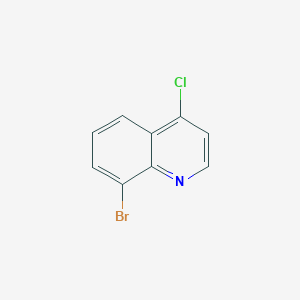

8-Bromo-4-chloroquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromo-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHYJSFUKJLEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496604 | |

| Record name | 8-Bromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65340-71-8 | |

| Record name | 8-Bromo-4-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-4-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-4-chloroquinoline: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-4-chloroquinoline is a versatile dihalogenated quinoline derivative that serves as a valuable building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of two distinct halogen atoms on the quinoline scaffold, make it a key intermediate in the development of novel pharmaceutical agents and functional materials. The differential reactivity of the chloro and bromo substituents allows for selective and sequential functionalization, enabling the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, including detailed experimental protocols and a summary of its spectral data.

Core Chemical Properties

This compound is a solid at room temperature with the following key physical and chemical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₅BrClN | |

| Molecular Weight | 242.50 g/mol | |

| Appearance | Solid | |

| Melting Point | 147-148 °C | |

| Boiling Point | 314.6 ± 22.0 °C (Predicted) | |

| Density | 1.673 ± 0.06 g/cm³ (Predicted) | |

| pKa | 0.91 ± 0.30 (Predicted) | |

| CAS Number | 65340-71-8 |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. Below is a summary of the available data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons on the quinoline ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.7 | d | ~4.5 |

| H-3 | ~7.5 | d | ~4.5 |

| H-5 | ~8.1 | d | ~8.0 |

| H-6 | ~7.4 | t | ~8.0 |

| H-7 | ~7.9 | d | ~8.0 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~142 |

| C-4a | ~149 |

| C-5 | ~129 |

| C-6 | ~128 |

| C-7 | ~130 |

| C-8 | ~120 |

| C-8a | ~148 |

Note: Peak assignments are based on general knowledge of quinoline chemistry and may require further experimental verification for definitive assignment.

Mass Spectrometry

Mass spectrometry of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern can provide further structural information.

| Fragment | m/z | Notes |

| [M]⁺ | 241, 243, 245 | Molecular ion peak cluster |

| [M-Cl]⁺ | 206, 208 | Loss of chlorine |

| [M-Br]⁺ | 162 | Loss of bromine |

| [M-Cl-HCN]⁺ | 179, 181 | Subsequent loss of HCN |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C and C=N stretch |

| ~830 | C-Cl stretch |

| ~650 | C-Br stretch |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 2-bromoaniline.

Step 1: Gould-Jacobs Reaction to form 8-Bromo-4-hydroxyquinoline

This reaction constructs the quinoline core.[1]

-

Materials: 2-bromoaniline, diethyl ethoxymethylenemalonate (DEEM), diphenyl ether.

-

Procedure:

-

In a round-bottom flask, combine 2-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Add the resulting intermediate to a larger flask containing pre-heated diphenyl ether (approximately 10 times the volume of the intermediate) at 250 °C.

-

Maintain the temperature at 250 °C for 30 minutes. The cyclized product will precipitate from the hot solvent.

-

Cool the reaction mixture to below 100 °C and add hexane to facilitate further precipitation.

-

Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and then wash with ethanol.

-

Dry the solid to obtain 8-Bromo-4-hydroxyquinoline.

-

Step 2: Chlorination of 8-Bromo-4-hydroxyquinoline

This step converts the hydroxyl group to a chloro group.[2][3]

-

Materials: 8-Bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 8-Bromo-4-hydroxyquinoline (1.0 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with dichloromethane or chloroform (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford pure this compound.

-

Key Reactions and Derivatization

The differential reactivity of the two halogen atoms in this compound allows for selective functionalization.

Nucleophilic Aromatic Substitution at the 4-Position

The electron-withdrawing effect of the quinoline nitrogen activates the 4-position for nucleophilic aromatic substitution (SNAr).[4]

-

General Procedure for Amination:

-

In a sealed tube, dissolve this compound (1.0 equivalent) and the desired amine (1.2-1.5 equivalents) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

-

A base such as potassium carbonate or triethylamine may be added if the amine salt is not desired as the product.

-

Heat the reaction mixture at 80-120 °C for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

-

Suzuki-Miyaura Cross-Coupling at the 8-Position

The 8-bromo position is more reactive towards palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6]

-

General Procedure:

-

To an oven-dried flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as potassium carbonate or cesium fluoride (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture at 80-100 °C until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow for the synthesis and derivatization of this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its well-defined chemical and physical properties, coupled with the distinct reactivity of its two halogen substituents, provide a robust platform for the construction of a wide range of complex molecular architectures. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and derivatization of this important building block, empowering researchers in the fields of medicinal chemistry and materials science to explore new frontiers in drug discovery and technological innovation.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. scispace.com [scispace.com]

Spectroscopic and Synthetic Analysis of 8-Bromo-4-chloroquinoline: A Technical Guide

For Immediate Release: This technical guide provides a comprehensive analysis of the spectroscopic properties of 8-Bromo-4-chloroquinoline, a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, predicted spectroscopic data, and a logical workflow for its synthesis and characterization.

Introduction

This compound is a halogenated heterocyclic compound whose scaffold is of significant interest in medicinal chemistry. The presence of chloro and bromo substituents at key positions offers versatile handles for further chemical modification, making it a valuable building block for the synthesis of more complex bioactive molecules. Accurate characterization of this intermediate is critical for ensuring the purity and identity of downstream compounds. This guide outlines the expected spectroscopic signatures based on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside plausible synthetic and analytical methodologies.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values derived from established principles of spectroscopic interpretation and analysis of analogous structures. These tables provide a reliable benchmark for researchers working with this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.85 | d | J = 4.8 Hz |

| H-3 | 7.50 | d | J = 4.8 Hz |

| H-5 | 8.20 | dd | J = 8.5, 1.0 Hz |

| H-6 | 7.55 | t | J = 7.8 Hz |

| H-7 | 7.95 | dd | J = 7.5, 1.0 Hz |

d = doublet, t = triplet, dd = doublet of doublets

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is expected to display nine signals for the nine carbon atoms of the quinoline core. The positions of these signals are dictated by the hybridization and the electronic environment created by the heteroatom and halogen substituents.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151.5 |

| C-3 | 123.0 |

| C-4 | 143.0 |

| C-4a | 149.0 |

| C-5 | 129.5 |

| C-6 | 128.0 |

| C-7 | 134.0 |

| C-8 | 121.0 |

| C-8a | 147.5 |

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is distinguished by a characteristic isotopic cluster for the molecular ion, arising from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a distinctive pattern for the M, M+2, and M+4 peaks.

Table 3: Predicted High-Resolution MS Data (ESI+)

| Ion | Description | Calculated m/z | Relative Intensity (%) |

| [M]⁺ | C₉H₅⁷⁹Br³⁵ClN⁺ | 240.9370 | ~77 |

| [M+2]⁺ | C₉H₅⁸¹Br³⁵ClN⁺ / C₉H₅⁷⁹Br³⁷ClN⁺ | 242.9350 | 100 |

| [M+4]⁺ | C₉H₅⁸¹Br³⁷ClN⁺ | 244.9329 | ~24 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the aromatic quinoline system and the carbon-halogen bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 1600-1585 | C=C Stretch | Aromatic Ring |

| 1550-1500 | C=N Stretch | Aromatic Ring |

| 1470-1430 | C=C Stretch | Aromatic Ring |

| 850-750 | C-H Bend (out-of-plane) | Aromatic |

| 780-740 | C-Cl Stretch | Aryl Halide |

| 650-550 | C-Br Stretch | Aryl Halide |

Experimental Protocols

The following sections detail plausible methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of this compound

The synthesis can be achieved via a two-step process starting from 8-bromoquinolin-4-ol.

Step 1: Synthesis of 8-Bromoquinolin-4-ol This intermediate can be prepared using a Gould-Jacobs reaction. A mixture of 2-bromoaniline and diethyl (ethoxymethylene)malonate is heated to approximately 120-140°C for 2 hours to form the anilinomethylenemalonate intermediate. This intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to around 250°C to induce cyclization. After cooling, the precipitated product is collected by filtration, washed with a hydrocarbon solvent (e.g., hexane), and dried to yield 8-bromoquinolin-4-ol.

Step 2: Chlorination of 8-Bromoquinolin-4-ol A well-established method for converting 4-hydroxyquinolines to their 4-chloro counterparts involves the use of phosphorus oxychloride (POCl₃).

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a gas trap, 8-bromoquinolin-4-ol (1.0 equivalent) is carefully suspended in an excess of phosphorus oxychloride (5-10 equivalents).

-

The reaction mixture is heated to reflux (approximately 110°C) and maintained for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then cautiously poured onto a vigorously stirred mixture of crushed ice and a neutralizing base like sodium carbonate solution. This step is highly exothermic and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer. A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Data is processed using standard NMR software.

Mass Spectrometry (MS): Mass spectra are obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (approx. 1 µg/mL) and introduced into the ion source via direct infusion. The data is collected in positive ion mode.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Technical Guide: Spectroscopic and Synthetic Profile of 8-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 8-bromo-4-chloroquinoline. Additionally, it outlines a detailed experimental protocol for its synthesis, offering a valuable resource for researchers in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 65340-71-8; Molecular Formula: C₉H₅BrClN).[1][2][3][4] Due to the limited availability of published experimental spectra, predicted NMR data is provided alongside expected mass spectrometry fragments to guide analytical efforts.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.8 | Doublet | H-2 |

| ~7.5 | Doublet | H-3 |

| ~7.8 | Doublet of doublets | H-5 |

| ~7.4 | Triplet | H-6 |

| ~8.1 | Doublet of doublets | H-7 |

Note: Predicted values are based on computational models and may vary from experimental results. The solvent is typically CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C-2 |

| ~123 | C-3 |

| ~143 | C-4 |

| ~150 | C-4a |

| ~130 | C-5 |

| ~129 | C-6 |

| ~136 | C-7 |

| ~122 | C-8 |

| ~126 | C-8a |

Note: Predicted values are based on computational models and may vary from experimental results. The solvent is typically CDCl₃.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 241/243/245 | [M]⁺ Molecular ion peak exhibiting characteristic isotopic pattern for one bromine and one chlorine atom. |

| 206/208 | [M-Cl]⁺ Fragment corresponding to the loss of a chlorine atom. |

| 127 | [M-Br-Cl]⁺ Fragment corresponding to the quinoline radical cation. |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of halogenated quinolines.

Experimental Protocols

The synthesis of this compound is typically achieved through the chlorination of 8-bromo-4-hydroxyquinoline. The following protocol is a representative procedure based on established methods for similar transformations.[5]

Synthesis of this compound from 8-Bromo-4-hydroxyquinoline

Materials:

-

8-Bromo-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 8-bromo-4-hydroxyquinoline (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is prepared.

-

The reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature and then carefully poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a basic pH is achieved.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

Navigating the Solubility of 8-Bromo-4-chloroquinoline: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of 8-Bromo-4-chloroquinoline is a critical first step in harnessing its potential in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known solubility characteristics, detailed experimental protocols for solubility determination, and a workflow for its synthesis and purification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering a foundational understanding of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [1] |

| Molecular Weight | 242.50 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 147-148 °C | [2] |

| Purity | Typically ≥95% | [1] |

Qualitative Solubility Assessment

Based on its use in various chemical reactions, this compound is known to be soluble in a range of common organic solvents. This qualitative solubility is crucial for its application as a reactant and for its purification.

Table of Qualitative Solubility in Organic Solvents:

| Solvent | Solubility | Context |

| Acetonitrile | Soluble | Used as a reaction solvent. |

| Chloroform | Soluble | Used as a reaction solvent. |

| Dichloromethane | Soluble | Used as a reaction solvent. |

| Acetone | Soluble | Mentioned as a solvent for related compounds. |

| Ethyl Acetate | Soluble | Mentioned as a solvent for related compounds. |

| Benzene | Soluble | Mentioned as a solvent for related compounds. |

| Toluene | Soluble | Mentioned as a solvent for related compounds. |

| Hexane | Sparingly Soluble | Often used as an anti-solvent for crystallization. |

| Ethanol | Soluble | Used for recrystallization, suggesting solubility at elevated temperatures.[2] |

| Water | Sparingly Soluble | Mentioned as a solvent for recrystallization in combination with ethanol.[2] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method, adapted from general procedures for quinoline derivatives, can be employed to accurately determine the solubility of this compound in various organic solvents.[3]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetonitrile, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent using the following formula: Solubility (mg/mL or mol/L) = Concentration from HPLC × Dilution Factor

-

Visualizing Experimental Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate key experimental workflows related to this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 8-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of 8-bromo-4-chloroquinoline. While the specific crystal structure of this compound is not publicly available at the time of this writing, this document outlines the necessary experimental protocols, data presentation standards, and potential biological significance based on analogous halogenated quinolines. The information herein is intended to serve as a practical manual for researchers aiming to elucidate the three-dimensional structure of this and similar molecules.

Introduction to this compound and its Structural Importance

This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. Halogenated quinolines are a class of compounds known for their diverse biological activities, including antibacterial and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within a crystal of this compound will dictate its physicochemical properties, such as solubility and melting point, and will fundamentally influence its interactions with biological targets. Crystal structure analysis is, therefore, a critical step in understanding its structure-activity relationship (SAR) and for rational drug design.

Data Presentation: Crystallographic Data Summary

The following tables represent the typical data that would be generated from a successful single-crystal X-ray diffraction experiment. These tables serve as a template for the presentation of crystallographic data for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Values for this compound |

| Empirical formula | C₉H₅BrClN |

| Formula weight | 242.50 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | Value Å, α = 90° |

| b | Value Å, β = Value° |

| c | Value Å, γ = 90° |

| Volume | Value ų |

| Z | 4 |

| Density (calculated) | Value Mg/m³ |

| Absorption coefficient | Value mm⁻¹ |

| F(000) | Value |

| Crystal size | Value x Value x Value mm³ |

| Theta range for data collection | Value to Value° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta | Value % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | Value / 0 / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole | Value and -Value e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Br(1)-C(8) | Value |

| Cl(1)-C(4) | Value |

| N(1)-C(2) | Value |

| N(1)-C(9) | Value |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C(3)-C(4)-Cl(1) | Value |

| C(7)-C(8)-Br(1) | Value |

| C(2)-N(1)-C(9) | Value |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-established procedures, from the synthesis and crystallization of the material to the collection and analysis of X-ray diffraction data.[4][5][6]

A plausible synthetic route for this compound can be adapted from established methods for similar quinoline derivatives, such as the synthesis of 7-bromo-4-chloro-8-methylquinoline.[7] The proposed pathway involves a multi-step process:

-

Gould-Jacobs Reaction: The synthesis would likely begin with the reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate to form an anilinomethylenemalonate intermediate.

-

Cyclization: This intermediate is then cyclized at high temperatures, typically in a high-boiling point solvent, to form the quinoline core, yielding 8-bromo-4-hydroxyquinoline.

-

Chlorination: The final step is the conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the target compound, this compound.

Obtaining a high-quality single crystal is often the most challenging step in crystal structure analysis.[4] For a small organic molecule like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.[8] The data collection process involves:

-

Crystal Screening: The crystal is initially screened to assess its quality and to determine the unit cell parameters.

-

Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[8] The intensities and positions of the diffracted X-ray beams are measured.

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the crystal structure.

-

Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which generate an initial electron density map.

-

Model Building: An initial model of the molecule is built into the electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares method to improve the agreement between the observed and calculated structure factors.[9]

Mandatory Visualizations

Caption: Experimental workflow for small molecule X-ray crystallography.

Halogenated quinolines have been identified as potent antibacterial agents that can eradicate bacterial biofilms.[1][2] A potential mechanism of action could involve the disruption of key signaling pathways that regulate biofilm formation, such as quorum sensing.

Caption: Inhibition of bacterial quorum sensing by this compound.

Potential Significance and Applications in Drug Development

The halogenated quinoline scaffold is a versatile platform for the development of new therapeutic agents. Research has shown that this class of compounds possesses a range of biological activities:

-

Antibacterial Activity: Halogenated quinolines have demonstrated the ability to eradicate bacterial biofilms, which are a major cause of persistent and recurrent infections.[1][2] They are effective against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[1]

-

Anticancer Activity: Some quinoline derivatives have been investigated for their potential as anticancer agents.[10] For example, substituted quinolines have been designed to target protein kinases such as PDK1, which are involved in cancer cell proliferation.[10]

-

Antimalarial Activity: The quinoline core is central to several antimalarial drugs, and new derivatives are continuously being explored to combat drug-resistant strains of the malaria parasite.

The determination of the crystal structure of this compound would provide invaluable insights for the rational design of more potent and selective analogs for these and other therapeutic applications.

Conclusion

This technical guide has outlined the essential steps and considerations for the crystal structure analysis of this compound. Although the specific structural data for this compound is not currently in the public domain, the methodologies described herein provide a clear pathway for its determination. The elucidation of its three-dimensional structure will be a significant contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its properties and facilitating the development of novel therapeutic agents based on the halogenated quinoline scaffold.

References

- 1. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]

- 2. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical characteristics of 8-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical characteristics of 8-Bromo-4-chloroquinoline, a halogenated heterocyclic compound. Its utility as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science, necessitates a thorough understanding of its properties. This guide consolidates available data on its physicochemical properties, spectral characteristics, reactivity, and safe handling protocols.

Core Properties and Identifiers

This compound is a disubstituted quinoline, a class of compounds known for a wide spectrum of biological activities.[1] The strategic placement of chloro and bromo substituents offers distinct reactive sites for further molecular elaboration.

| Property | Data | Reference |

| Molecular Formula | C₉H₅BrClN | [2][3][4] |

| Molecular Weight | 242.50 g/mol | [3][4] |

| CAS Number | 65340-71-8 | [2][3] |

| Appearance | White to off-white or yellow solid/powder | [2][5][6] |

| IUPAC Name | This compound | |

| Synonyms | 4-Chloro-8-bromoquinoline, Quinoline, 8-bromo-4-chloro- | [2][6] |

| SMILES | Clc1ccnc2c(Br)cccc12 | |

| InChI Key | DAHYJSFUKJLEEJ-UHFFFAOYSA-N | [2] |

Physicochemical Data

The following table summarizes the key physical properties of this compound. It is important to note that some of these values are predicted through computational models.

| Physical Property | Value | Reference(s) |

| Melting Point | 147-148 °C | [5][6] |

| Boiling Point | 314.6 ± 22.0 °C (Predicted) | [5] |

| Density | 1.673 - 1.7 ± 0.1 g/cm³ (Predicted) | [5][6] |

| pKa | 0.91 ± 0.30 (Predicted) | [5] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C, room temperature. | [3][5][7] |

Reactivity and Chemical Profile

The chemical behavior of this compound is primarily dictated by the quinoline core and its halogen substituents. The electron-withdrawing nature of the nitrogen atom and the chloro group deactivates the heterocyclic ring towards electrophilic substitution, while activating the 4-position for nucleophilic attack.

-

Nucleophilic Substitution : The chloro group at the 4-position is a potential leaving group, making it a prime site for nucleophilic substitution reactions.[8]

-

Metal-Catalyzed Cross-Coupling : The bromo group at the 8-position is well-suited for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups.[8]

-

Incompatibilities : The compound should be kept away from strong oxidizing agents.[8]

Experimental Protocols

Proposed Synthetic Workflow:

-

Gould-Jacobs Reaction : Construction of the quinoline core to form an 8-bromo-4-hydroxyquinoline intermediate.

-

Chlorination : Conversion of the 4-hydroxyl group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Methodology: Synthesis of this compound (General Protocol)

-

Step 1: Synthesis of 8-Bromo-4-hydroxyquinoline :

-

A mixture of 2-bromoaniline and a slight molar excess of diethyl ethoxymethylenemalonate (DEEM) is heated (typically 100-140°C) to facilitate a condensation reaction, forming an anilinomethylenemalonate intermediate.

-

This intermediate is then cyclized at a higher temperature (~250°C), often in a high-boiling point solvent such as diphenyl ether, to yield 8-bromo-4-hydroxyquinoline.

-

The crude product is cooled, and the resulting solid is filtered, washed with a suitable solvent (e.g., hexane), and dried.

-

-

Step 2: Synthesis of this compound :

-

The 8-bromo-4-hydroxyquinoline intermediate is refluxed with an excess of phosphorus oxychloride (POCl₃).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

-

The solution is neutralized with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.

-

The solid is filtered, washed thoroughly with water, and dried.

-

Purification is achieved via recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel.[5][10]

-

Spectral Data (Expected)

No specific spectral data was found in the search results. The following information is based on expected values derived from the compound's structure and data for analogous molecules.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show five distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H-2, H-3) and the proton ortho to the bromine (H-7) would likely be the most deshielded.

-

¹³C NMR : Nine distinct signals are expected. The carbons attached to the electronegative nitrogen (C-2, C-4, C-8a) and halogens (C-4, C-8) would appear downfield.

Mass Spectrometry (MS) :

-

The mass spectrum should exhibit a characteristic molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a series of peaks (M, M+2, M+4) with a distinctive intensity ratio, confirming the presence of one bromine and one chlorine atom.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

| Hazard Class | GHS Code | Statement | Reference(s) |

| Signal Word | - | Danger | [5][13] |

| Acute Toxicity | H301 | Toxic if swallowed | [5][13] |

| Eye Damage | H318 | Causes serious eye damage | [5][13] |

Precautionary Measures :

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[5][13]

-

P301 + P310 + P330 : IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[13]

-

P305 + P351 + P338 + P310 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[13]

-

Handling : Use only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Prevent contact with skin and eyes.[3][8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep locked up.[8]

References

- 1. acgpubs.org [acgpubs.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 65340-71-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 65340-71-8|this compound|BLD Pharm [bldpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound AldrichCPR 65340-71-8 [sigmaaldrich.com]

- 14. ruifuchem.com [ruifuchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Bromo-4-chloroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of 8-bromo-4-chloroquinoline, a versatile heterocyclic building block crucial in medicinal chemistry and materials science. The strategic placement of two distinct halogen atoms—a reactive chloro group at the 4-position and a bromo group at the 8-position—allows for selective and sequential functionalization, making it an ideal scaffold for creating diverse molecular libraries.

Introduction and Key Applications

This compound is a key intermediate in the development of novel therapeutic agents and functional materials. The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo group at the C8 position is a prime handle for palladium-catalyzed cross-coupling reactions.[1][3] This differential reactivity enables chemists to introduce a wide array of functional groups in a controlled manner.

Primary Applications of this compound Derivatives:

-

Anticancer Agents: Many quinoline derivatives are developed as kinase inhibitors for cancer therapy. By functionalizing the this compound scaffold, researchers can synthesize potent inhibitors of key signaling pathways, such as those involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] The derivatives can also induce apoptosis and inhibit cancer cell migration.[2][5]

-

Antimalarial Drugs: The quinoline ring is the foundation of several antimalarial drugs, including chloroquine.[6][7] Novel analogs derived from this compound are continuously being explored to combat drug-resistant strains of Plasmodium falciparum.

-

Antimicrobial Agents: Derivatives of this scaffold have shown potent activity against various strains of bacteria and fungi, making them valuable leads for the development of new antibiotics.[7][8][9]

-

Neuroprotective Agents: Certain 8-hydroxyquinoline derivatives, accessible from this scaffold, are investigated for their potential in treating neurodegenerative diseases due to their metal-chelating and antioxidant properties.[8]

Synthetic Strategies and Methodologies

The derivatization of this compound primarily relies on two key transformations that exploit the different reactivities of the C-Cl and C-Br bonds.

A. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing quinoline nitrogen activates the C4-chloro group, making it an excellent electrophilic site for nucleophilic attack. This reaction is widely used to install amine, ether, or thioether functionalities.

B. Palladium-Catalyzed Cross-Coupling at the C8-Position

The C8-bromo group is more reactive than the C4-chloro group in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This selectivity allows for the formation of new carbon-carbon bonds, typically with aryl or heteroaryl boronic acids, to synthesize biaryl compounds.[10][11]

C. Ullmann Condensation

The Ullmann reaction provides a copper-catalyzed alternative for forming C-N, C-O, and C-S bonds at the C8-position, particularly for coupling with amines, phenols, and thiols under conditions that might be incompatible with palladium catalysis.[12][13]

A logical workflow for creating diverse derivatives involves first performing the Suzuki coupling at the C8 position, followed by nucleophilic substitution at the C4 position.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key synthetic transformations starting from halogenated quinolines.

Table 1: Synthesis of 4-Amino-7/8-bromoquinoline Derivatives via Nucleophilic Substitution

| Starting Material | Amine Nucleophile | Solvent | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 7-Bromo-4-chloro-8-methylquinoline | Aniline | Ethanol | - | Reflux | High (not specified) | [4] |

| 7-Bromo-4-chloro-8-methylquinoline | Piperidine | Ethanol | K₂CO₃ | Reflux | High (not specified) | [4] |

| 4,7-Dichloroquinoline | 2-Aminoethanol | - | - | Heat | 12 | [14] |

| 7-Chloroquinoline-4-amine | 4-Bromobenzenesulfonyl chloride | Pyridine | - | Room Temp | 19 |[7] |

Table 2: Synthesis of 8-Aryl-4-chloroquinoline Derivatives via Suzuki-Miyaura Coupling | Starting Material | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 6-Bromo-4-chloroquinoline-3-carbonitrile | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 °C | Good (not specified) |[3] | | 2-(4-bromophenyl)-quinazolin-4-amine | Phenyl-boronic ester | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | Not specified | 95 |[15] | | 7-Bromo-4-chloro-8-methylquinoline | Arylboronic Acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 °C | Good (not specified) |[4] | | 8-Bromoquinoline | Arylboronic Acid | CuBr₂ | TBAB | Water | 100 °C | 90 |[16] |

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates. Researchers should perform small-scale trials to optimize conditions.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines

Objective: To synthesize 4-amino-8-bromoquinoline derivatives.

Materials:

-

This compound (1 equivalent)

-

Appropriate primary or secondary amine (1.2 - 2.0 equivalents)

-

Solvent (e.g., Ethanol, n-Butanol, or DMF)

-

Base (optional, e.g., K₂CO₃, Et₃N) (1.5 equivalents)

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent) and the chosen solvent (e.g., ethanol).

-

Add the desired amine (1.2 equivalents).

-

If the amine salt is used or if the amine is not basic enough, add a base such as potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., cold ethanol or diethyl ether).

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-8-bromoquinoline derivative.

Protocol 2: General Procedure for Selective Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 8-aryl-4-chloroquinoline derivatives.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid or arylboronate ester (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Degassed solvent system (e.g., 1,4-dioxane/water (4:1), Toluene/water, or DMF)

Procedure:

-

To a reaction vessel suitable for inert atmosphere chemistry, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture under the inert atmosphere to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-4-chloroquinoline.

Application in Drug Discovery: Kinase Inhibition Pathway

Derivatives of this compound are often designed as kinase inhibitors. The quinoline scaffold can act as a hinge-binding motif, while substituents at the C4 and C8 positions can extend into other pockets of the ATP-binding site to enhance potency and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. researchgate.net [researchgate.net]

- 16. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Suzuki Coupling Reactions with 8-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-4-chloroquinoline is a versatile dihalogenated heterocyclic compound that serves as a valuable building block in the synthesis of a wide range of functionalized quinoline derivatives. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction enables the introduction of diverse aryl and heteroaryl substituents at the C8 position, leaving the C4-chloro group available for subsequent transformations. This regioselectivity is of significant interest in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This principle underpins the selective Suzuki coupling at the more reactive C8-bromo position of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired 8-aryl-4-chloroquinoline products can be achieved. These products are key intermediates for the synthesis of compounds with a wide array of biological activities.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the selective Suzuki coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions with similar dihaloquinoline substrates to provide illustrative examples.[2]

| Arylboronic Acid | Palladium Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 90-98 |

| 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 8 | 80-92 |

| Thiophene-2-boronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ (2.5) | DMF/H₂O (10:1) | 110 | 6 | 75-88 |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 85 | 16 | 70-85 |

Mandatory Visualizations

Experimental Workflow

Caption: A generalized experimental workflow for the selective Suzuki coupling of this compound.

Catalytic Cycle and Selectivity

Caption: The catalytic cycle for the selective Suzuki coupling at the C8 position of this compound.

Experimental Protocols

General Protocol for the Selective Suzuki Coupling of this compound

This protocol provides a general procedure that can be optimized for specific arylboronic acids and desired scales.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv)

-

Degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water 4:1:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

-

Magnetic stirrer and heating mantle/oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2-3 equiv).

-

Inert Atmosphere: Evacuate the reaction vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.

-

Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe. The typical concentration of the quinoline substrate is in the range of 0.1-0.2 M.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-4-chloroquinoline.

Protocol for a Specific Example: Synthesis of 4-Chloro-8-phenylquinoline

This protocol details the synthesis of 4-chloro-8-phenylquinoline using phenylboronic acid.

Procedure:

-

To a 50 mL Schlenk flask, add this compound (243 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol).

-

Evacuate the flask and backfill with argon. Repeat this process three times.

-

Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) to the flask.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction by TLC (e.g., using 3:1 hexanes/ethyl acetate as eluent).

-

After completion, cool the reaction to room temperature.

-

Add ethyl acetate (20 mL) and water (20 mL). Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-chloro-8-phenylquinoline as a solid.

Disclaimer: These protocols are intended for guidance and may require optimization based on the specific reagents, equipment, and scale of the reaction. All experiments should be conducted by trained professionals in a well-ventilated fume hood, adhering to all necessary safety precautions.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 8-bromo-4-chloroquinoline. This reaction is a powerful tool for the synthesis of functionalized quinoline derivatives, which are key structural motifs in many pharmaceutical agents and functional materials. This document outlines the principles of selective amination, provides detailed experimental protocols, and presents quantitative data to facilitate the successful application of this methodology in a laboratory setting.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1] The reaction facilitates the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. Its broad substrate scope and tolerance for various functional groups make it an invaluable tool in medicinal chemistry and materials science.

For dihalogenated substrates such as this compound, achieving selective amination at a specific position is a key challenge. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst compared to the stronger C-Cl bond. This inherent difference in reactivity can be exploited to achieve selective amination at the 8-position (C-Br) over the 4-position (C-Cl).

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido intermediate. The cycle concludes with reductive elimination, which yields the desired arylamine product and regenerates the palladium(0) catalyst for the next turnover.[2] The choice of a bulky, electron-rich phosphine ligand is critical as it promotes both the oxidative addition and reductive elimination steps.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and corresponding yields for the selective Buchwald-Hartwig amination of this compound with representative primary and secondary amines. The conditions are adapted from successful protocols for the selective amination of the analogous 6-bromo-2-chloroquinoline.[4]

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2.5) | XPhos (6) | NaOtBu | Toluene | 110 | 16 | Est. 85-95 |

| 2 | p-Methoxyaniline | Pd₂(dba)₃ (2.5) | XPhos (6) | NaOtBu | Toluene | 110 | 16 | Est. 80-90 |

| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | XPhos (6) | NaOtBu | Toluene | 110 | 16 | Est. 80-90 |

*Yields are estimated based on similar reactions with analogous substrates.

Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (6) | NaOtBu | Toluene | 110 | 16 | 92[4] |

| 2 | Piperidine | Pd₂(dba)₃ (2.5) | XPhos (6) | NaOtBu | Toluene | 110 | 16 | 88[4] |

| 3 | N-Methylaniline | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ | Dioxane | 100 | 18 | Est. 75-85 |

*Some data is based on the amination of 6-bromo-2-chloroquinoline as a close structural analog.[4]

Experimental Protocols

General Protocol for the Selective Buchwald-Hartwig Amination of this compound

This protocol is designed for the selective amination at the 8-position of this compound.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

-

XPhos (0.06 mmol, 6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Stirring and heating apparatus

Procedure:

-

To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by the amine.

-

Seal the flask or tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filter cake with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 8-amino-4-chloroquinoline derivative.

Safety Precautions:

-

Palladium catalysts and phosphine ligands are air and moisture sensitive; handle them under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

-

Toluene is a flammable and toxic solvent. Work in a well-ventilated fume hood.

-

Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Mandatory Visualizations

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 8-Bromo-4-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-4-chloroquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The differential reactivity of its two halogen substituents—the more reactive C8-Br bond and the less reactive C4-Cl bond—allows for selective, palladium-catalyzed cross-coupling reactions. This site-selectivity enables the sequential introduction of diverse functionalities, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds under relatively mild conditions. For this compound, these transformations primarily involve the Suzuki-Miyaura coupling to introduce aryl or vinyl groups, the Buchwald-Hartwig amination for the installation of amino moieties, and C-S coupling for the synthesis of thioethers. The ability to selectively functionalize the C8 position while leaving the C4-chloro group intact for subsequent modifications is a key synthetic advantage.

These application notes provide detailed protocols and quantitative data for the selective palladium-catalyzed cross-coupling reactions at the C8-bromo position of this compound.

General Principles of Selective Cross-Coupling

The chemoselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated substrates is primarily governed by the relative bond dissociation energies of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. In the case of this compound, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl bond, allowing for selective functionalization at the C8 position.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide. For this compound, this reaction can be employed to selectively introduce aryl or heteroaryl substituents at the C8 position.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 88 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 85 |

Note: The data presented are representative examples from the literature for analogous systems and may require optimization for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Potassium carbonate (2.0 equiv)

-

Toluene, Ethanol, and Water (4:1:1 mixture, degassed)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

-

Add the degassed toluene/ethanol/water solvent mixture via syringe.

-

Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-4-chloroquinoline.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a route to various 8-aminoquinoline derivatives. This reaction is highly versatile, accommodating a wide range of primary and secondary amines.

Quantitative Data for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 89 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | tert-Amyl alcohol | 100 | 16 | 91 |

Note: The data presented are representative examples from the literature for analogous systems and may require optimization for specific substrates.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.04 equiv)

-

Sodium tert-butoxide (1.4 equiv)

-

Anhydrous, degassed toluene

-

Schlenk tube

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.

-

Add the amine followed by anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete (typically 18-24 hours), cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-4-chloroquinoline derivative.

Figure 3: Experimental workflow for the Buchwald-Hartwig amination of this compound.

C-S Cross-Coupling of this compound